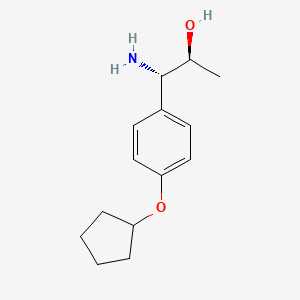
5-((Trimethylsilyl)ethynyl)-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((Trimethylsilyl)ethynyl)-2,2’-bipyridine: is an organosilicon compound that features a bipyridine core substituted with a trimethylsilyl-ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-((Trimethylsilyl)ethynyl)-2,2’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2,2’-bipyridine and trimethylsilylacetylene.
Reaction Conditions: A common method involves the use of a palladium-catalyzed Sonogashira coupling reaction. The reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like palladium(II) chloride.
Procedure: The 2,2’-bipyridine is reacted with trimethylsilylacetylene under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 60-80°C) for several hours.
Industrial Production Methods: While specific industrial production methods for 5-((Trimethylsilyl)ethynyl)-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The bipyridine core can undergo redox reactions, which are important in coordination chemistry and catalysis.
Coupling Reactions: The ethynyl group can participate in various coupling reactions, such as Sonogashira and Heck couplings.
Common Reagents and Conditions:
Substitution: Reagents like halides or organometallic compounds can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products with different functional groups replacing the trimethylsilyl group.
Oxidation and Reduction: Various oxidized or reduced forms of the bipyridine core.
Applications De Recherche Scientifique
Chemistry:
Coordination Chemistry: Used as a ligand in the formation of metal complexes.
Catalysis: Employed in catalytic cycles due to its ability to stabilize metal centers.
Biology and Medicine:
Bioinorganic Chemistry:
Industry:
Materials Science: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 5-((Trimethylsilyl)ethynyl)-2,2’-bipyridine largely depends on its role as a ligand in coordination chemistry. It can coordinate to metal centers through the nitrogen atoms of the bipyridine core, forming stable complexes. These complexes can then participate in various catalytic and redox processes, facilitating chemical transformations.
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: The parent compound without the trimethylsilyl-ethynyl substitution.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups instead of the trimethylsilyl-ethynyl group.
Uniqueness:
- The presence of the trimethylsilyl-ethynyl group in 5-((Trimethylsilyl)ethynyl)-2,2’-bipyridine imparts unique electronic and steric properties, making it a versatile ligand in coordination chemistry and a valuable building block in materials science.
Propriétés
Formule moléculaire |
C15H16N2Si |
|---|---|
Poids moléculaire |
252.39 g/mol |
Nom IUPAC |
trimethyl-[2-(6-pyridin-2-ylpyridin-3-yl)ethynyl]silane |
InChI |
InChI=1S/C15H16N2Si/c1-18(2,3)11-9-13-7-8-15(17-12-13)14-6-4-5-10-16-14/h4-8,10,12H,1-3H3 |
Clé InChI |
WMYBRQUKGSLPBB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=CN=C(C=C1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6S,9aS)-8-(3-Chloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13032212.png)
![4-[2-(3,3-Dimethyl-pyrrolidin-1-yl)-ethyl]-phenylamine](/img/structure/B13032213.png)

![Methyl7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13032221.png)







![1',4',6',7'-Tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylic acid](/img/structure/B13032286.png)

